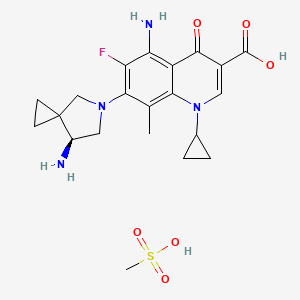

Olamufloxacin mesilate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Olamufloxacinmesilat ist ein synthetisches Fluorchinolon-Antibiotikum. Es wurde ursprünglich von Abbott Laboratories entwickelt und ist bekannt für seine breite Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien. Die Verbindung ist besonders wirksam bei der Behandlung von Infektionen, die durch resistente Bakterienstämme verursacht werden .

Vorbereitungsmethoden

Die Synthese von Olamufloxacinmesilat umfasst mehrere Schritte:

Nitrierung: 2,4,5-Trifluor-3-methylbenzoesäure wird unter Verwendung von Schwefelsäure und Salpetersäure nitriert, um ein Nitrobenzoesäurederivat zu erzeugen.

Umwandlung in Nitrobenzoylchlorid: Das Nitrobenzoesäurederivat wird dann unter Verwendung von Oxalylchlorid in Gegenwart von Dimethylformamid in Nitrobenzoylchlorid umgewandelt.

Kondensation: Das Nitrobenzoylchlorid wird mit Diethylmalonat unter Verwendung von Magnesium in Ethanol kondensiert, wobei Diethyl-(2,4,5-trifluor-3-methyl-6-nitrobenzoyl)malonat entsteht.

Cyclisierung: Die resultierende Verbindung unterliegt einer Cyclisierung, um ein Chinolonderivat zu bilden.

Reduktion: Die Nitrogruppe des Chinolonderivats wird durch Hydrierung über Nickel-Raney in Essigsäure zu einem Aminoderivat reduziert.

Hydrolyse: Die Ethylester-Einheit wird hydrolysiert, um Carbonsäure zu liefern.

Bildung des Borchelats: Die Carbonsäure wird mit Bortrifluoridetherat behandelt, um ein Borchelat zu bilden.

Abschließende Kondensation: Das Borchelat wird mit (S)-7-Trifluoracetamido-5-azaspiro[2.4]heptanhydrochlorid kondensiert, gefolgt von Deprotektion und Behandlung mit Methansulfonsäure, um Olamufloxacinmesilat zu ergeben.

Analyse Chemischer Reaktionen

Olamufloxacinmesilat unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen, wie z. B. Hydrierung, werden verwendet, um Nitrogruppen in Aminogruppen umzuwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Cyclisierung: Cyclisierungsreaktionen sind entscheidend für die Bildung der Chinolon-Kernstruktur. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Schwefelsäure, Salpetersäure, Oxalylchlorid, Magnesium, Ethanol, Nickel-Raney, Essigsäure und Bortrifluoridetherat.

Wissenschaftliche Forschungsanwendungen

Olamufloxacinmesilat wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Es ist besonders wirksam gegen systemische und Harnwegsinfektionen, die durch sowohl grampositive als auch gramnegative Bakterien verursacht werden. Die Verbindung hat in experimentellen Modellen eine ähnliche Wirksamkeit wie andere Fluorchinolone wie Ciprofloxacin, Sparfloxacin und Levofloxacin gezeigt . Zusätzlich wurde Olamufloxacinmesilat auf seine Verteilungsmerkmale in der Lungenepithelauskleidungsflüssigkeit und in Alveolarmakrophagen untersucht, was es zu einem potenziellen Kandidaten für die Behandlung von Infektionen der unteren Atemwege macht .

Wirkmechanismus

Olamufloxacinmesilat übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind für die Replikation, Transkription und Reparatur der bakteriellen DNA unerlässlich. Durch die Hemmung dieser Enzyme verhindert Olamufloxacinmesilat die Superspiralisierung der DNA, was zur Störung der bakteriellen Zellprozesse führt und letztendlich zum Zelltod führt .

Wissenschaftliche Forschungsanwendungen

Olamufloxacin mesilate has been extensively studied for its antibacterial properties. It is particularly effective against systemic and urinary tract infections caused by both Gram-positive and Gram-negative bacteria. The compound has shown equal efficacy to other fluoroquinolones like ciprofloxacin, sparfloxacin, and levofloxacin in experimental models . Additionally, this compound has been investigated for its distribution characteristics in lung epithelial lining fluid and alveolar macrophages, making it a potential candidate for treating lower respiratory tract infections .

Wirkmechanismus

Olamufloxacin mesilate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Olamufloxacinmesilat gehört zur Klasse der Fluorchinolon-Antibiotika, die Verbindungen wie Ciprofloxacin, Sparfloxacin und Levofloxacin umfasst. Im Vergleich zu diesen Verbindungen hat Olamufloxacinmesilat eine ähnliche oder überlegene Wirksamkeit bei der Behandlung von Infektionen gezeigt, die durch resistente Bakterienstämme verursacht werden. Seine einzigartige Struktur, insbesondere das Vorhandensein eines spirocyclischen Pyrrolidin-Restes, trägt zu seinen besonderen pharmakologischen Eigenschaften bei .

Ähnliche Verbindungen

- Ciprofloxacin

- Sparfloxacin

- Levofloxacin

Olamufloxacinmesilat zeichnet sich durch seine breite Wirksamkeit und Wirksamkeit gegen resistente Stämme aus, was es zu einer wertvollen Ergänzung der Klasse der Fluorchinolon-Antibiotika macht.

Eigenschaften

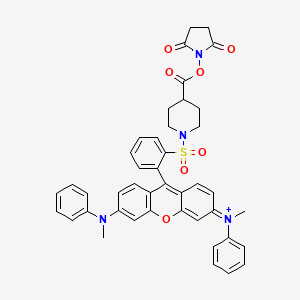

CAS-Nummer |

167888-07-5 |

|---|---|

Molekularformel |

C21H27FN4O6S |

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C20H23FN4O3.CH4O3S/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20;1-5(2,3)4/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28);1H3,(H,2,3,4)/t12-;/m1./s1 |

InChI-Schlüssel |

QCRMQMNCFYYEFX-UTONKHPSSA-N |

SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Isomerische SMILES |

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Kanonische SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

| 167888-07-5 | |

Synonyme |

HSR 903 HSR-903 olamufloxacin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)

![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)

![6H-benzo[de]isoquinoline](/img/structure/B1244315.png)